molecular formula C3H7N5O3 B103766 Hydrazine cyanurate CAS No. 18836-29-8

Hydrazine cyanurate

Cat. No. B103766
CAS RN: 18836-29-8
M. Wt: 161.12 g/mol
InChI Key: REWJAYUHYGWDJT-UHFFFAOYSA-N
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Description

Hydrazine cyanurate (HC) is a stable solid complex of hydrazine (N2H4) that has been identified as a promising source of N2H4 for various applications due to its ease of handling and purification. It is particularly noted for its potential use in nitridation reactions, where it can evolve pure N2H4 upon heating, offering a safer and more convenient alternative to liquid hydrazine sources .

Synthesis Analysis

The synthesis of hydrazine cyanurate involves a process that has been optimized to reduce the water content of the evolved N2H4. By replacing water with dimethylsulfoxide as the solvent in the synthesis, the water content in the evolved N2H4 can be decreased from 10% to 0.7%. This improvement in the synthesis process enhances the purity of the N2H4 released, which is crucial for its subsequent applications in nitridation reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of hydrazine cyanurate is not detailed in the provided papers, the related work on the synthesis of new Tris Hydrazones derived from cyanuric acid suggests that the molecular structure of hydrazine cyanurate would be characterized by the presence of hydrazine moieties linked to a cyanuric acid framework. This structure is likely to be confirmed and characterized by spectroscopic methods such as FT-IR and NMR spectroscopy .

Chemical Reactions Analysis

Hydrazine cyanurate serves as a nitrogen source in nitridation reactions, as demonstrated in the synthesis of thin nitride films. When used in a low-pressure chemical vapor deposition reactor, hydrazine cyanurate enables the nitridation of GaAs substrates at 200°C, resulting in surfaces primarily comprised of GaN, GaAs, and Ga2O3. This showcases the chemical reactivity of hydrazine cyanurate in forming nitride compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine cyanurate are inferred from its role as a nitrogen source and its stability as a solid complex. Its ability to release hydrazine upon heating indicates a thermal decomposition property that is essential for its use in chemical vapor deposition processes. The solid-state nature of hydrazine cyanurate contributes to its safer handling compared to liquid hydrazine, which is known for its hazardous nature .

Scientific Research Applications

1. Environmental and Wastewater Treatment

  • Hydrazine treated acrylic fabrics, activated with cyanuric chloride, have been developed as a support for horseradish peroxidase (HRP) immobilization, showing potential for wastewater treatment. This approach retained 78% of its original activity after 10 cycles, indicating good reusability (Almulaiky et al., 2019).

2. Bioimaging and Detection

  • Hydrazine is a hazardous environmental pollutant and toxic to organisms. A near-infrared fluorescence probe has been developed for hydrazine detection, which is highly selective, rapid, and sensitive, with applications in both biological and environmental sciences (Zhang et al., 2015).

3. Nitride Film Growth

  • Hydrazine cyanurate is a stable solid complex of hydrazine, which can be used as a nitrogen source for nitridation reactions. This application is important for thin nitride film growth, particularly in the synthesis of semiconductor materials (Kropewnicki & Kohl, 1998).

4. Plating Formulations

  • In electroless gold plating formulations, hydrazine is used as a reducing agent. This process allows the plating of pure gold films at high initial rates with exceptional bath stability and life (Iacovangelo & Zarnoch, 1991).

5. Sensitive Assay for Hydrazine Detection

  • Cyanurate-stabilized silver nanoparticles have been used to develop a sensitive and selective approach for hydrazine detection in water. This method offers a rapid response, low cost, and easy operation, with potential applications in environmental monitoring (Wang et al., 2017).

6. Graphene Oxide Reduction

  • The effects of hydrazine treatment on graphene oxide have been investigated, highlighting the potential use of hydrazine in modifying the properties of graphene-based materials (Chua & Pumera, 2016).

Safety And Hazards

Hydrazine cyanurate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is toxic if swallowed or in contact with skin . It is also classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Acute Tox. 3 Oral .

Future Directions

Hydrazine cyanurate is a promising solid nitrogen source for nitridation reactions, offering safety, purity, and ease of handling compared to liquid hydrazine . It has been used in the low-temperature nitridation of GaAs (100) and (111) and sapphire (0001) substrates .

properties

IUPAC Name

hydrazine;1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWJAYUHYGWDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172188
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine cyanurate

CAS RN

18836-29-8
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18836-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
TJ Kropewnicki, PA Kohl - Journal of Vacuum Science & Technology A …, 1998 - pubs.aip.org
… Hydrazine cyanurate (HC) is a stable solid complex of N 2 H 4 which can be easily handled and purified before use and which evolves pure N 2 H 4 upon heating, thus making it a …
Number of citations: 5 pubs.aip.org
TJ Kropewnicki, PA Kohl - MRS Online Proceedings Library (OPL), 1998 - cambridge.org
… In this paper we report on the application of hydrazine cyanurate to the nitridation of GaAs (100) and (111) and sapphire (0001) substrates. These substrates were nitridated at 400 C or …
Number of citations: 1 www.cambridge.org
A de Kergommeaux, A Fiore, J Faure-Vincent… - Materials Chemistry and …, 2012 - Elsevier
… monohydrate with cyanuric acid to form hydrazine cyanurate and second, the release of AH … leading within 1 h to the precipitation of hydrazine cyanurate, which has a lower solubility in …
Number of citations: 14 www.sciencedirect.com
JP Spatz, S Mössmer, C Hartmann, M Möller… - Langmuir, 2000 - ACS Publications
… Anhydrous hydrazine was prepared by thermolysis of hydrazine cyanurate 12 on a high-vacuum line, as shown below (Figure 1). The temperature was raised to 200 C and the evolving …
Number of citations: 800 pubs.acs.org
JP Spatz, S Mößmer, M Möller - Chemistry–A European …, 1996 - Wiley Online Library
… of this solution (2.5 mL) was added to 0.1 vol% anhydrous N,H, in toluene (5 mL) under vigorous stirring(the anhydrous hydrazine was prepared by thermolysis of hydrazine cyanurate …
C Denk, D Svatunek, T Filip, T Wanek… - Angewandte Chemie …, 2014 - Wiley Online Library
… Although commercially available hydrazine cyanurate can be used as a reagent for the safe preparation of anhydrous hydrazine of high purity, 24 reliable synthetic methods using the …
Number of citations: 120 onlinelibrary.wiley.com
Y Shen, Q Xu, R Wei, J Ma, Y Wang - Ultrasonics Sonochemistry, 2017 - Elsevier
… On the step C: The triazine ring C 1 could be converted to C 2 (hydrazine cyanurate) which was very stable [50]. The cyanuric acid which was the structural isomer of C 2 would be …
Number of citations: 77 www.sciencedirect.com
S Moessmer, JP Spatz, M Moeller, T Aberle… - …, 2000 - ACS Publications
… Anhydrous hydrazine was prepared by thermolysis of hydrazine cyanurate at a high vacuum line and stored in a glovebox under nitrogen. Aqueous HCl (38%) was added to the …
Number of citations: 273 pubs.acs.org
G Albertin, S Antoniutti, A Botter, J Castro - Journal of Organometallic …, 2014 - Elsevier
… Hydrazine NH 2 NH 2 was prepared by decomposition of hydrazine cyanurate (Fluka) following the reported method [15]. Diazonium salts [ArN 2 ]BF 4 were obtained in the usual way […
Number of citations: 10 www.sciencedirect.com
G Albertin, S Antoniutti, L Bonaldo, J Castro - Polyhedron, 2014 - Elsevier
… Hydrazine NH 2 NH 2 was prepared by decomposition of hydrazine cyanurate (Fluka) following the reported method [8]. Diazonium salt [4-CH 3 C 6 H 4 N 2 ](BF 4 ) was obtained in the …
Number of citations: 4 www.sciencedirect.com

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